molecular formula C22H21N3O3 B11224965 1-(furan-2-ylmethyl)-5,7-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(furan-2-ylmethyl)-5,7-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11224965
M. Wt: 375.4 g/mol
InChI Key: FSYBSPZFYJWZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrido[2,3-d]pyrimidine core, and various methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyrido[2,3-d]pyrimidine Core: This core structure is often built using a series of condensation reactions involving pyrimidine and pyridine derivatives.

    Introduction of Substituents: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents, alkyl halides, and aryl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds with a furan ring, such as furanones and furfurals.

    Pyrimidine Derivatives: Compounds like cytosine, thymine, and uracil, which are nucleobases in DNA and RNA.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6).

Uniqueness

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of a furan ring, a pyrido[2,3-d]pyrimidine core, and multiple substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5,7-dimethyl-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O3/c1-14-6-8-17(9-7-14)12-25-21(26)19-15(2)11-16(3)23-20(19)24(22(25)27)13-18-5-4-10-28-18/h4-11H,12-13H2,1-3H3

InChI Key

FSYBSPZFYJWZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.